Ionization Energy Modulation by tert-Butyl and Bromo Substituents vs. Parent Allene
The adiabatic ionization energy (IE) of 1-bromo-4,4-dimethyl-1,2-pentadiene is 8.9 eV, as determined by photoelectron (PE) spectroscopy [1]. This value is substantially lower than that of the parent allene (propadiene, IE ≈ 10.1 eV), reflecting the combined electron-donating effects of the tert-butyl and bromo substituents on the allene π-system [2]. Within the same study, the tetraalkyl-substituted 2,2,5,5-tetramethyl-3,4-heptadiene exhibits an adiabatic IE of 8.6 eV [1]. The target compound thus occupies an intermediate position between the unsubstituted allene and the fully alkylated congener, providing a calibrated electronic benchmark for predicting electrophilic reactivity.
| Evidence Dimension | Adiabatic ionization energy (eV) – gas phase PE spectroscopy |
|---|---|
| Target Compound Data | IE (adiabatic) = 8.9 eV; IE (vertical) = 9.10 eV |
| Comparator Or Baseline | Propadiene (parent allene): IE ≈ 10.1 eV; 2,2,5,5-Tetramethyl-3,4-heptadiene: IE (adiabatic) = 8.6 eV |
| Quantified Difference | 1.2 eV lower than parent allene; 0.3 eV higher than tetraalkyl-allene |
| Conditions | Gas phase photoelectron spectroscopy; Vermeer et al., J. Am. Chem. Soc. 1985 |
Why This Matters
Lower ionization energy correlates with higher HOMO energy and increased susceptibility to electrophilic attack, enabling predictive selection of this bromoallene for reactions requiring a specific electronic profile intermediate between unsubstituted and fully alkylated allenes.
- [1] Elsevier, C. J.; Vermeer, P.; Gedanken, A.; Runge, W. Excited states of the allene chromophore: Photoelectron, circular dichroism, and absorption spectroscopy of alkyl- and halogenoallenes. J. Am. Chem. Soc. 1985, 107, 2537. Data also compiled in: NIST Chemistry WebBook, SRD 69: 1,2-Pentadiene, 1-bromo-4,4-dimethyl-. View Source
- [2] R. D. Levin, S. G. Lias. Ionization Potentials and Appearance Potential Measurements, 1971-1981. Natl. Stand. Ref. Data Ser., Natl. Bur. Stand. (U.S.), 1982. Allene IE reference value. View Source
